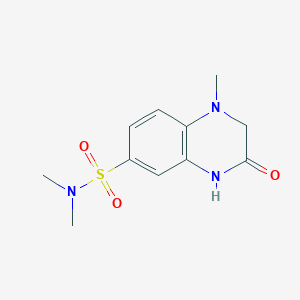

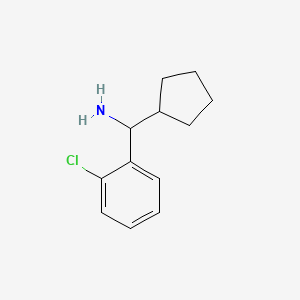

![molecular formula C17H23N3O3S B2603149 ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 741731-76-0](/img/structure/B2603149.png)

ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate ethyl 4- (4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of cyclic structures by the reaction of alkyl halides with azides .

Applications De Recherche Scientifique

Antimitotic and Antitumor Activity

Thieno[2,3-d]pyrimidines have been investigated for their antimitotic and antitumor properties. Specifically, derivatives within this class have shown antitumor activity in mice, suggesting potential applications in cancer therapy. These compounds act as potent antimitotic agents, inhibiting the incorporation of pyrimidine nucleosides into DNA and RNA, which could serve as a mechanism to suppress tumor growth (Temple et al., 1992).

Novel Synthesis Methods

Research has also focused on developing new methods for synthesizing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, indicating a growing interest in the versatile applications of these compounds in medicinal chemistry and drug design. The development of novel synthesis routes enables the creation of various derivatives for further pharmacological evaluation (Santilli et al., 1971).

Heterocyclic Chemistry Innovations

Further studies have explored the synthesis and reactions of "Biginelli-compounds," which are closely related to thieno[2,3-d]pyrimidines. These investigations provide insights into the methylation, acylation, and condensation reactions that contribute to the development of new heterocyclic compounds with potential pharmaceutical applications (Kappe & Roschger, 1989).

Biological and Biocidal Properties

Some thieno[2,3-d]pyrimidine derivatives have been tested for their biological activity against Gram-positive and Gram-negative bacteria as well as fungi. Certain compounds have shown excellent biocidal properties, suggesting their potential use as antimicrobial agents in medical and agricultural applications (Youssef et al., 2011).

Green Chemistry Approaches

The synthesis of novel chromone-pyrimidine coupled derivatives using environmentally friendly methods highlights the interest in sustainable approaches within chemical research. These compounds, synthesized under solvent-free conditions, have shown varied biological activities, underscoring the importance of green chemistry in the development of new therapeutic agents (Nikalje et al., 2017).

Mécanisme D'action

The mode of action of such compounds typically involves interaction with specific cellular targets, leading to changes in cellular function. The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound .

Biochemical pathways affected by the compound would also depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could inhibit or enhance the activity of that pathway .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can all affect its pharmacokinetics .

The compound’s action could result in various molecular and cellular effects, depending on its specific targets and mode of action. These effects could include changes in gene expression, protein function, cell signaling, and other cellular processes .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

ethyl 5-methyl-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-4-23-17(22)14-11(3)13-15(21)18-12(19-16(13)24-14)9-20-7-5-10(2)6-8-20/h10H,4-9H2,1-3H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJQPBGBLYDELJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CN3CCC(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

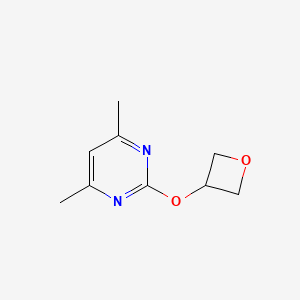

![3-[(3-Fluoropyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2603066.png)

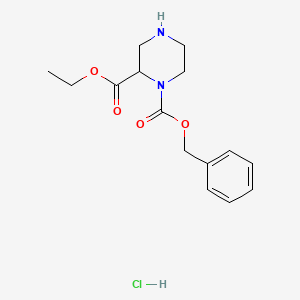

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2603075.png)

![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B2603081.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2603083.png)

![2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide](/img/structure/B2603085.png)

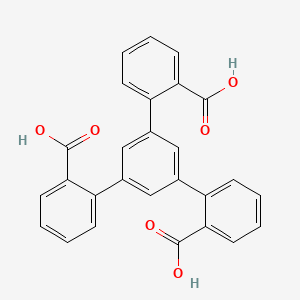

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2603087.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2603089.png)